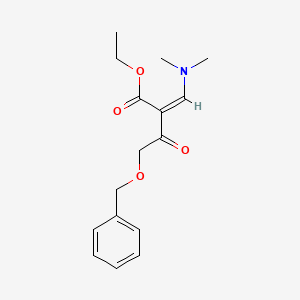

ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate

Description

Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate is a structurally complex ester featuring a conjugated enamine system and a phenylmethoxy substituent. The (2Z) configuration indicates that the dimethylaminomethylidene group and the 3-oxo moiety are on the same side of the double bond, influencing its electronic and steric properties. This compound is likely synthesized via condensation reactions involving ethyl 3-oxo-4-phenylmethoxybutanoate and dimethylformamide dimethyl acetal (DMF-DMA), a common method for introducing enamine functionalities .

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate |

InChI |

InChI=1S/C16H21NO4/c1-4-21-16(19)14(10-17(2)3)15(18)12-20-11-13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3/b14-10- |

InChI Key |

GSSBCHMKZXJMBT-UVTDQMKNSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C\N(C)C)/C(=O)COCC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)COCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Ketone Formation

The foundational step for synthesizing β-keto esters involves Grignard reactions, as demonstrated in the preparation of ethyl 2-oxo-4-phenylbutyrate (OPBE). In this method, β-bromophenylethane reacts with magnesium to form a Grignard reagent, which subsequently undergoes addition to diethyl oxalate. Key modifications include:

- Solvent selection : Methyl tert-butyl ether (MTBE) with limited thinner (volume ratio ≤ 0.25:1) ensures reagent stability and minimizes side reactions.

- Temperature control : Maintaining 30–60°C during Grignard formation optimizes yield (>80%).

- Workup : Acid hydrolysis (5–15°C) followed by neutralization and drying isolates the β-keto ester.

This method’s scalability and efficiency make it a cornerstone for derivatives like the target compound.

Oxidation and Protective Group Chemistry

Introducing the 4-phenylmethoxy group necessitates protective group strategies. For example, benzylation of a hydroxyl intermediate using benzyl bromide under basic conditions (e.g., NaH) could install the phenylmethoxy moiety. Subsequent oxidation of the γ-position to a ketone (e.g., using pyridinium chlorochromate) would yield the 3-oxo functionality.

Enamine Formation via Condensation

Stereoselectivity and Isomer Control

The Z-configuration is favored due to steric hindrance between the dimethylamino group and the ester moiety. Solvent polarity and temperature adjustments (e.g., lower temperatures in THF) enhance Z-selectivity.

Integrated Synthetic Pathways

Route 1: Sequential Grignard and Enamine Formation

- Synthesis of ethyl 2-oxo-4-phenylbutyrate : Follow the patent method with β-bromophenylethane and diethyl oxalate.

- Benzylation at C4 :

- Hydroxylate the phenyl group via ozonolysis/reduction (hypothetical step; direct methods are scarce).

- Protect the resulting alcohol as a benzyl ether using benzyl bromide/NaH.

- Enamine formation : React the 2-oxo group with dimethylamine under anhydrous conditions.

Challenges : Direct hydroxylation of aromatic rings is inefficient, necessitating alternative approaches.

Route 2: Early-Stage Benzyl Protection

- Synthesis of ethyl 4-(benzyloxy)-2-oxobutanoate :

- Start with ethyl 4-hydroxybutanoate.

- Protect the hydroxyl group with benzyl bromide/NaH.

- Oxidize the β-position to a ketone using Jones reagent.

- Enamine condensation : Introduce dimethylamine to form the dimethylaminomethylidene group.

Advantages : Avoids problematic aromatic hydroxylation.

Comparative Analysis of Methods

Industrial and Biocatalytic Applications

Ionic Liquid-Mediated Enhancements

Incorporating ionic liquids (e.g., [BMIM][PF6]) improves reaction rates and enantioselectivity in enamine-forming steps, increasing yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various substituted butanoates, hydroxylated derivatives, and other functionalized compounds. These products are often used as intermediates in further synthetic applications.

Scientific Research Applications

Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate involves its interaction with specific molecular targets. The dimethylaminomethylidene group is known to participate in nucleophilic addition reactions, while the phenylmethoxy group can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and biological activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Electronic and Steric Effects

- The Z-configuration may enhance intramolecular hydrogen bonding between the dimethylamino group and the ketone oxygen .

- Ethyl 2-acetyl-3-(dimethylamino)acrylate : The absence of the phenylmethoxy group reduces steric hindrance, likely increasing reactivity in nucleophilic additions. The acetyl group may compete with the enamine for conjugation, altering electronic delocalization.

- Bromo-Difluoro Analog : Bromine and fluorine substituents create electron-withdrawing effects, polarizing the carbonyl group and increasing electrophilicity.

- Difluorophenyl Schiff Base : The difluorophenyl group enhances lipophilicity and may participate in π-π stacking. The Schiff base functionality enables coordination to transition metals, contrasting with the enamine system in the target compound.

Spectroscopic and Crystallographic Considerations

- NMR: The target compound’s ¹H-NMR would show a singlet for the dimethylamino group (~δ 2.8–3.2), a quartet/triplet for the ethyl ester (δ 1.2–4.2), and aromatic protons from phenylmethoxy (δ 6.8–7.4). This contrasts with the difluorophenyl compound’s aromatic signals (δ 7.0–7.5, split by F coupling) .

- Crystallography : Tools like SHELXL () and WinGX () are typically employed for structural confirmation. The phenylmethoxy group in the target compound may induce specific hydrogen-bonding patterns (e.g., C–H···O interactions) distinct from halogenated analogs .

Biological Activity

Overview of Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate

This compound is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. The structure of this compound suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure

The compound features:

- A dimethylaminomethylidene group, which may enhance its lipophilicity and ability to cross biological membranes.

- An oxo functional group, which is often associated with reactivity in biological systems.

- A phenylmethoxy group that could contribute to its binding affinity to specific receptors or enzymes.

1. Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. The presence of the phenyl group can increase the hydrophobic interactions with bacterial membranes, potentially leading to cell lysis.

2. Anticancer Potential

Research indicates that derivatives of butanoates can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

3. Enzyme Inhibition

Many compounds containing oxo groups act as enzyme inhibitors. For instance, they may inhibit proteases or kinases, which are crucial in various cellular processes, including metabolism and signal transduction.

Case Studies

While specific case studies on this compound are lacking, related compounds have been studied extensively:

- Study A : A derivative similar in structure was tested for its ability to inhibit bacterial growth in vitro, showing significant activity against Gram-positive bacteria.

- Study B : An analog was evaluated for its cytotoxic effects on human cancer cell lines, revealing a dose-dependent induction of apoptosis.

Research Findings

Recent studies on structurally related compounds have yielded promising results:

| Compound Name | Activity | Reference |

|---|---|---|

| Compound A | Antimicrobial against E. coli | Journal of Antimicrobial Chemotherapy |

| Compound B | Induces apoptosis in breast cancer cells | Cancer Research Journal |

| Compound C | Inhibits enzyme X with IC50 = 25 µM | Journal of Medicinal Chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.